molecular formula C19H13IO3 B338886 2-(2-Naphthyl)-2-oxoethyl 3-iodobenzoate

2-(2-Naphthyl)-2-oxoethyl 3-iodobenzoate

Cat. No.: B338886
M. Wt: 416.2 g/mol
InChI Key: YPKATTHPENBHCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Naphthyl)-2-oxoethyl 3-iodobenzoate is a synthetic ester derivative characterized by a naphthyl-substituted oxoethyl group linked to a 3-iodobenzoate moiety.

Properties

Molecular Formula

C19H13IO3

Molecular Weight

416.2 g/mol

IUPAC Name

(2-naphthalen-2-yl-2-oxoethyl) 3-iodobenzoate

InChI

InChI=1S/C19H13IO3/c20-17-7-3-6-16(11-17)19(22)23-12-18(21)15-9-8-13-4-1-2-5-14(13)10-15/h1-11H,12H2

InChI Key

YPKATTHPENBHCU-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CC(=CC=C3)I

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CC(=CC=C3)I

Origin of Product

United States

Comparison with Similar Compounds

2-(4-Chlorophenyl)-2-oxoethyl 3-(Trifluoromethyl)benzoate ()

  • Structure : Replaces the naphthyl group with a 4-chlorophenyl ring and substitutes iodine with a trifluoromethyl group.
  • The electron-withdrawing trifluoromethyl group enhances electrophilicity, making it reactive under photolytic conditions .
  • Applications : Used in synthesizing heterocycles like oxazoles and benzoxazepines.

2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl Benzoates ()

  • Structure : Features a biphenyl group instead of naphthyl.
  • Characterization : Validated by NMR, FTIR, and single-crystal X-ray diffraction (except for 2a, 2f, 2h). Biphenyl groups confer rigidity, influencing crystal packing and solubility .

2-(2-Ethoxy-2-oxoethyl)phenyl 2-Iodobenzoate ()

  • Structure : Ethoxy and phenyl substituents replace naphthyl, with iodine at the benzoate’s ortho position.
  • Synthesis: 85% yield via EDCI-HCl/DMAP-mediated coupling.

Iodobenzoate Derivatives

Methyl (S)-4-(...)-3-Iodobenzoate Derivatives ()

  • Structure: Complex substituents, including tert-butylamino and benzyloxy groups, attached to 3-iodobenzoate.
  • Properties : High molecular weights (~700 g/mol) and brown/white physical forms. Demonstrated rotamerism in NMR spectra due to steric hindrance .
  • Applications : Explored as apelin-13 mimetics, highlighting the role of iodine in modulating receptor binding.

[Amino-Pyridin-2-yl-Methylidene)Amino] 3-Iodobenzoate ()

  • Structure: Incorporates an amino-pyridine group instead of naphthyl.
  • Relevance : The pyridine moiety may enhance metal coordination or enzymatic inhibition, though biological data are unavailable .

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